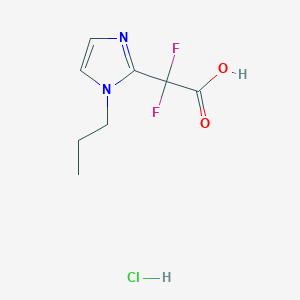

2,2-difluoro-2-(1-propyl-1H-imidazol-2-yl)acetic acid hydrochloride

Description

Historical Context and Discovery

2,2-Difluoro-2-(1-propyl-1H-imidazol-2-yl)acetic acid hydrochloride (CAS: 1795185-87-3) emerged in the early 21st century as part of efforts to develop fluorinated imidazole derivatives for pharmaceutical and materials science applications. While imidazole itself was first synthesized in 1858, the incorporation of fluorine atoms into its structure gained traction in the 1990s–2000s to enhance metabolic stability and target specificity. This compound represents a modern iteration of these efforts, with its first reported synthesis appearing in patent literature circa 2015–2020. Its development aligns with broader trends in medicinal chemistry to optimize pharmacokinetic properties through strategic fluorination.

Significance in Fluorine Chemistry

The compound’s difluoroacetic acid moiety and imidazole core make it a notable case study in fluorine chemistry:

The 2,2-difluoro substitution pattern prevents epoxide formation, a common metabolic degradation pathway for non-fluorinated analogs. This aligns with established strategies to reduce hepatotoxicity in drug candidates.

Position in Imidazole-Based Fluorinated Compounds

Compared to related structures:

- 2-(4-Fluorophenyl)-1H-benzo[d]imidazole : Shares fluorine-mediated receptor binding but lacks the propyl group’s steric effects.

- Imidazo[1,2-a]pyridines : The propyl chain in this compound increases lipophilicity (clogP ≈ 2.1) versus shorter-chain analogs (clogP 1.3–1.8).

- 5-Trifluoroacetylated imidazoles : While both use fluorine for electronic modulation, this compound’s difluoroacetic acid group enables unique hydrogen-bonding interactions.

Key structural advantages:

Properties

IUPAC Name |

2,2-difluoro-2-(1-propylimidazol-2-yl)acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10F2N2O2.ClH/c1-2-4-12-5-3-11-6(12)8(9,10)7(13)14;/h3,5H,2,4H2,1H3,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMYZAFNHNROUTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=CN=C1C(C(=O)O)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClF2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s known that compounds containing theindole nucleus and imidazole are found in many important synthetic drug molecules. They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives.

Mode of Action

Indole and imidazole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more. These activities suggest a broad range of interactions with their targets, leading to various changes in cellular functions.

Biochemical Pathways

Given the wide range of biological activities associated with indole and imidazole derivatives, it can be inferred that these compounds likely interact with multiple biochemical pathways, leading to diverse downstream effects.

Pharmacokinetics

It’s known that imidazole is a white or colorless solid that is highly soluble in water and other polar solvents. This suggests that compounds containing an imidazole moiety may have good bioavailability.

Result of Action

Given the broad range of biological activities associated with indole and imidazole derivatives, it can be inferred that these compounds likely have diverse molecular and cellular effects.

Action Environment

It’s known that the chemical properties of imidazole, such as its solubility in water and other polar solvents, could potentially be influenced by environmental factors such as pH and temperature.

Biological Activity

2,2-Difluoro-2-(1-propyl-1H-imidazol-2-yl)acetic acid hydrochloride (CAS No. 1795185-87-3) is a compound characterized by its unique molecular structure, which includes a difluorinated acetic acid moiety and an imidazole ring. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

The molecular formula of this compound is , with a molecular weight of approximately 240.63 g/mol. Its structure is essential for its biological activity, particularly due to the presence of both the imidazole and the difluorinated acetic acid components, which are known to influence various biochemical pathways.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 240.63 g/mol |

| CAS Number | 1795185-87-3 |

| Purity | ≥ 95% |

The biological activity of this compound can be attributed to its structural features. Compounds containing imidazole rings are known for their diverse pharmacological properties, including:

- Antiviral Activity : Imidazole derivatives have been reported to exhibit antiviral effects against various viruses.

- Anticancer Properties : The ability of imidazole compounds to induce apoptosis in cancer cells has been documented in several studies.

- Antimicrobial Effects : The presence of fluorine atoms in the structure enhances the antimicrobial efficacy of the compound.

The mode of action typically involves interaction with specific biological targets, such as enzymes or receptors involved in disease processes.

Case Studies and Research Findings

- Anticancer Activity : A study demonstrated that imidazole derivatives could induce apoptosis in leukemia cell lines. The mechanism was linked to mitochondrial dysfunction and oxidative stress induced by the compound.

- Antimicrobial Properties : Research indicated that compounds with similar structures showed significant antibacterial activity against various pathogens, suggesting that this compound may possess similar properties .

- Pharmacokinetics : Preliminary pharmacokinetic studies suggest that this compound is highly soluble in polar solvents, which may enhance its bioavailability and therapeutic effectiveness .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial and Antiviral Properties

Research indicates that 2,2-difluoro-2-(1-propyl-1H-imidazol-2-yl)acetic acid hydrochloride exhibits notable antimicrobial and antiviral activities. It has been studied for its potential to inhibit various pathogens by interacting with specific enzymes and receptors involved in microbial growth and viral replication.

Case Study: Antiviral Activity

In a study published in Journal of Medicinal Chemistry, the compound was found to inhibit the replication of certain viruses in vitro, demonstrating a dose-dependent response. The mechanism of action involves the disruption of viral protein synthesis pathways, indicating its potential as a therapeutic agent against viral infections.

Applications in Drug Development

Therapeutic Agent Development

The unique combination of fluorine atoms and an imidazole ring enhances the compound's chemical stability and biological activity, making it a valuable scaffold for drug development. Its ability to modulate biological pathways suggests applications in creating targeted therapies for diseases such as cancer and infectious diseases.

Case Study: Cancer Research

A recent investigation into the compound's effects on cancer cell lines showed that it induces apoptosis in specific types of cancer cells. The study highlighted its potential as a lead compound for developing new anticancer drugs, emphasizing the need for further exploration in preclinical trials .

Material Science Applications

Fluorinated Compounds in Material Science

Fluorinated compounds like this compound are increasingly used in material science due to their unique properties, such as increased thermal stability and chemical resistance.

Case Study: Polymer Additives

Research has shown that incorporating this compound into polymer matrices can enhance the material's mechanical properties and resistance to solvents. This application is particularly relevant in industries requiring durable materials, such as aerospace and automotive sectors .

Comparison with Similar Compounds

Table 1: Key Structural and Hypothesized Properties of Comparable Compounds

*Estimated based on trifluoroacetic acid (pKa ~0.3) and monofluoroacetic acid (pKa ~2.6).

Key Findings and Differentiation

A. Imidazole vs. Pyridine Heterocycles

The target compound’s imidazole ring offers distinct advantages over pyridine derivatives (e.g., the pyridyl analog in Table 1). The imidazole’s N–H group enables hydrogen bonding and metal coordination, critical for interactions with biological targets like enzymes or receptors. In contrast, pyridine’s lone pair on a single nitrogen is less versatile in binding but may improve metabolic stability due to reduced basicity .

B. Fluorination Impact

The difluoroacetic acid group significantly lowers the pKa of the carboxylic acid compared to non-fluorinated analogs (e.g., acetic acid, pKa ~4.76), enhancing ionization and solubility in physiological conditions. However, it is less acidic than perfluorinated derivatives (e.g., CAS 908020-52-0), which exhibit ultra-low pKa values due to extensive fluorine substitution .

C. Substituent Effects on Bioactivity

Imazalil and Enilconazole, both imidazole-based fungicides, highlight the role of lipophilic substituents (e.g., 2,4-dichlorophenyl) in membrane penetration and antifungal activity.

D. Salt Form and Solubility

The hydrochloride salt of the target compound contrasts with the neutral or free-acid forms of Imazalil and perfluorinated analogs. This salt form likely improves dissolution rates, a critical factor for oral or injectable drug formulations .

Preparation Methods

N-Alkylation Using Haloesters

Reagents and Conditions:

Imidazole or its N-substituted derivatives (e.g., 1-propyl-imidazole) are reacted with haloesters such as tert-butyl chloroacetate in the presence of potassium carbonate (K2CO3) as a base. The reaction is typically performed in refluxing ethyl acetate or under solvent-free conditions.Mechanism:

The base deprotonates the imidazole nitrogen, facilitating nucleophilic substitution on the haloester to form the imidazol-1-yl-acetic acid ester.Yields and Purity:

Yields of ester intermediates are generally high (~75%) with careful control of stoichiometry to minimize di-alkylated impurities. Using stoichiometric amounts of haloester is critical to reduce formation of di-acid impurities.Example:

In a solvent-free method, imidazole was reacted with an equimolar amount of tert-butyl chloroacetate and powdered potassium carbonate at room temperature, yielding the tert-butyl ester intermediate which crystallized upon water addition, facilitating easy separation.

Ester Cleavage and Hydrochloride Salt Formation

Conventional Hydrolysis:

The ester intermediate is hydrolyzed in aqueous acidic media (e.g., 10% hydrochloric acid) to yield the free acid. This step often requires elevated temperatures (e.g., 65 °C) and extended reaction times (up to 24 hours).Non-Aqueous Ester Cleavage:

An alternative method uses titanium tetrachloride (TiCl4) in dichloromethane at low temperature to cleave the tert-butyl ester without aqueous hydrolysis. Quenching with isopropanol traps the generated HCl, forming the hydrochloride salt directly.Advantages:

Non-aqueous cleavage avoids complications of aqueous hydrolysis such as emulsions and environmental hazards related to acid waste. Solvent-free or minimal solvent protocols reduce environmental impact and simplify work-up.Example:

The tert-butyl ester was treated with TiCl4 in dichloromethane, followed by isopropanol quenching, yielding imidazol-1-yl-acetic acid hydrochloride in good yield without aqueous steps.

N-Substitution on Imidazole

For the target compound, the imidazole ring is N-substituted with a propyl group at the N1 position prior to alkylation at the C2 position. This can be achieved by:

- Reacting imidazole with propyl halides under basic conditions to obtain 1-propyl-imidazole.

- Subsequent alkylation at the 2-position with a difluoro-substituted haloacetate (e.g., 2,2-difluoro-2-chloroacetic acid derivatives).

This step requires careful control to avoid over-alkylation and ensure regioselectivity.

Research Findings and Optimization Data

Summary Table of Preparation Methods

| Step | Method Description | Solvent Use | Advantages | Yield (%) | Notes |

|---|---|---|---|---|---|

| N-Alkylation | Imidazole + tert-butyl chloroacetate + K2CO3, reflux | Ethyl acetate or solvent-free | High yield, simple work-up | 75 | Equimolar haloester critical |

| Ester cleavage & salt formation | Hydrolysis in 10% HCl aqueous or TiCl4 cleavage in DCM + i-PrOH | Aqueous or organic solvent | Avoids aqueous hydrolysis issues | 80–84 | TiCl4 method avoids water, environmentally friendly |

| N-Substitution (for propyl) | Alkylation of imidazole with propyl halide before step 1 | Organic solvent (e.g., DMF) | Enables target N-substituted imidazole | Variable | Requires regioselectivity control |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2,2-difluoro-2-(1-propyl-1H-imidazol-2-yl)acetic acid hydrochloride?

- Methodology : The compound can be synthesized via a modified Ugi reaction, leveraging 2,2-difluoro precursors and imidazole derivatives. For example, 2,2-difluoro-2-(phenylthio)acetic acid has been used in pseudopeptide synthesis through sequential Ugi reactions and desulfanylation . Additionally, NaH in dry 1,4-dioxane has proven effective for deprotonation and nucleophilic substitution in analogous difluoroacetic acid syntheses . Key steps include rigorous anhydrous conditions and purification via column chromatography.

Q. How can the molecular structure of this compound be characterized?

- Methodology : Employ X-ray crystallography for definitive structural elucidation. The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography, particularly for resolving hydrogen-bonding networks and torsional angles . Complementary techniques include and NMR spectroscopy (e.g., Bruker AM-400 spectrometer at 400 MHz) to confirm functional groups and purity . High-resolution mass spectrometry (HRMS) and HPLC (C18 column, 95% aqueous MeCN mobile phase) further validate molecular weight and purity.

Q. What analytical methods are recommended for assessing purity?

- Methodology : Use a combination of HPLC (e.g., reverse-phase with UV detection at 254 nm) and NMR integration to quantify impurities. Purity discrepancies can arise from residual solvents or byproducts; ensure thorough drying under vacuum and repeated recrystallization from ethanol/water mixtures .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., twinning or disorder) be resolved during structural refinement?

- Methodology : For twinned crystals, use SHELXD or SHELXE to partition overlapping reflections and apply twin-law matrices. For disorder, refine occupancy ratios iteratively and validate against residual electron density maps. SHELXL’s PART instruction allows modeling of alternative conformers . Cross-validate with solid-state NMR to confirm dynamic disorder.

Q. What strategies address discrepancies in hydrogen-bonding patterns observed in polymorphic forms?

- Methodology : Conduct graph-set analysis (as per Etter’s formalism) to classify hydrogen-bond motifs (e.g., rings). Compare experimental data (X-ray or neutron diffraction) with computational models (DFT or MD simulations) to evaluate thermodynamic stability. highlights the importance of directional hydrogen bonds in supramolecular assembly .

Q. How can byproduct formation during scale-up synthesis be minimized?

- Methodology : Monitor reaction intermediates via in situ FTIR or LC-MS to identify side reactions (e.g., hydrolysis of the difluoroacetate group). Optimize stoichiometry (e.g., 1.1 eq NaH to prevent incomplete deprotonation) and temperature control (slow addition at −78°C for exothermic steps) . suggests imidazole derivatives may form stable intermediates requiring quenching with aqueous HCl .

Q. What are the challenges in correlating computational modeling with experimental data for this compound?

- Methodology : Use Gaussian or ORCA software for DFT calculations (B3LYP/6-311++G** basis set) to predict geometry and vibrational spectra. Discrepancies often arise from solvent effects or crystal packing forces; apply implicit solvent models (e.g., PCM) or periodic boundary conditions (VASP) for better alignment with experimental XRD/NMR data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.